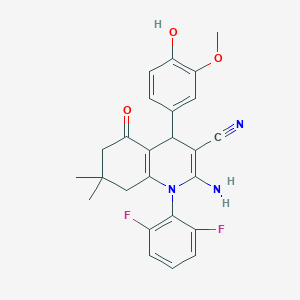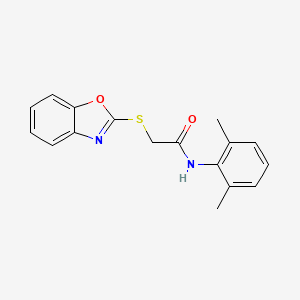![molecular formula C10H11ClF2N2OS B11507312 1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-ethyl-thiourea](/img/structure/B11507312.png)
1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-ethyl-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea is a chemical compound known for its unique structure and properties It contains a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to an ethylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea typically involves the reaction of 4-(chlorodifluoromethoxy)aniline with ethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 4-(Chlorodifluoromethoxy)aniline and ethyl isothiocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 25-50°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorodifluoromethoxy group.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amines and Thiols: Formed through reduction.
Amines and Carbonyl Compounds: Formed through hydrolysis.
Scientific Research Applications
1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea involves its interaction with molecular targets through its functional groups. The chlorodifluoromethoxy group can participate in hydrogen bonding and van der Waals interactions, while the thiourea moiety can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Chlorodifluoromethoxy)phenyl]-3-methylthiourea: Similar structure with a methyl group instead of an ethyl group.
1-[4-(Chlorodifluoromethoxy)phenyl]-3-phenylthiourea: Contains a phenyl group instead of an ethyl group.
1-[4-(Chlorodifluoromethoxy)phenyl]-3-cyclohexylthiourea: Contains a cyclohexyl group instead of an ethyl group.
Uniqueness
1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H11ClF2N2OS |
|---|---|
Molecular Weight |
280.72 g/mol |
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-ethylthiourea |
InChI |
InChI=1S/C10H11ClF2N2OS/c1-2-14-9(17)15-7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3,(H2,14,15,17) |
InChI Key |
HSKNZMSBXZUCGB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B11507229.png)

![N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B11507237.png)
![3-acetyl-4-(4-fluorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11507240.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11507249.png)

![6,8-dichloro-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11507256.png)
![3-(3-Fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B11507268.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-3-piperidin-1-yl-propionamide](/img/structure/B11507269.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-naphthyloxy)acetamide](/img/structure/B11507271.png)
![2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate](/img/structure/B11507273.png)
![N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine](/img/structure/B11507279.png)

